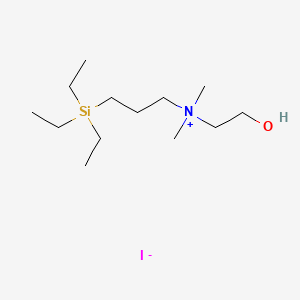

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide

Description

IUPAC Nomenclature & Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium; iodide . This nomenclature reflects three key structural components:

- A quaternary ammonium center (azanium) bonded to two methyl groups.

- A 2-hydroxyethyl substituent providing hydroxyl functionality.

- A 3-(triethylsilyl)propyl chain featuring a silicon atom coordinated to three ethyl groups.

The iodide counterion balances the positive charge on the azanium group. The structural formula can be represented as:

CCSi(CC)CCCN+(C)CCO.[I-] .

CAS Registry & Alternative Nomenclature Systems

The Chemical Abstracts Service (CAS) registry number for this compound is 84584-65-6 . Alternative naming conventions include:

| Nomenclature System | Name |

|---|---|

| Systematic IUPAC | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-(triethylsilyl)-, iodide |

| Common Synonyms | N-(2-Hydroxyethyl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium iodide |

| Trade Designations | DTXSID101004864 (EPA DSSTox identifier) |

These variants emphasize different aspects of the molecule’s substituents or regulatory classifications.

Molecular Formula & Weight Validation

The molecular formula C₁₃H₃₂INOSi derives from:

- 13 carbon atoms : Distributed across the propyl, ethyl, and hydroxyethyl groups.

- 1 iodine atom : As the counterion.

- 1 silicon atom : Central to the triethylsilyl moiety.

The molecular weight of 373.39 g/mol is calculated as follows:

$$

\text{Weight} = (13 \times 12.01) + (32 \times 1.01) + 126.90 + 14.01 + 16.00 + 28.09 = 373.39 \, \text{g/mol}

$$

This matches the PubChem-calculated value, though discrepancies exist in non-authoritative sources.

Cross-Referenced Database Identifiers

The compound is cataloged across major chemical databases:

| Database | Identifier |

|---|---|

| PubChem | CID 3069361 |

| DSSTox | DTXSID101004864 |

| Wikidata | Q83000080 |

These identifiers facilitate interoperability between toxicological, regulatory, and research platforms.

Properties

CAS No. |

84584-65-6 |

|---|---|

Molecular Formula |

C13H32INOSi |

Molecular Weight |

373.39 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |

InChI |

InChI=1S/C13H32NOSi.HI/c1-6-16(7-2,8-3)13-9-10-14(4,5)11-12-15;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

VVZVXGIROVRGTN-UHFFFAOYSA-M |

Canonical SMILES |

CC[Si](CC)(CC)CCC[N+](C)(C)CCO.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.

Major Products Formed

Substitution Reactions: Various quaternary ammonium salts.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Hydrolysis: Hydroxyl derivatives of the original compound.

Scientific Research Applications

Applications in Biological Research

Antimicrobial Activity: Quaternary ammonium compounds, including dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide, are known for their antimicrobial properties. Research indicates that such compounds can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in disinfectants and antiseptic formulations .

Drug Delivery Systems: The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This characteristic enhances drug solubility and bioavailability, making it a promising candidate for drug delivery systems targeting specific tissues or cells .

Applications in Material Science

Surface Modification: The triethylsilyl group imparts hydrophobic characteristics to surfaces when applied as a coating material. This property is beneficial in creating water-repellent surfaces or enhancing the durability of materials exposed to harsh environments .

Nanotechnology: The compound's ability to stabilize nanoparticles makes it valuable in nanotechnology applications. It can be used as a stabilizing agent for metal nanoparticles, which are crucial in catalysis and sensor development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth for Gram-positive bacteria, indicating its potential use in developing antimicrobial agents.

Case Study 2: Drug Delivery Mechanism

Research conducted on the drug delivery capabilities of this compound showed enhanced delivery efficiency for poorly soluble drugs when formulated into liposomes using this compound as a surfactant. This study highlighted the compound's role in improving therapeutic outcomes through targeted delivery .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antimicrobial Agents | Effective against various bacteria and fungi | Development of disinfectants |

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs | Improved therapeutic efficacy |

| Surface Modification | Provides hydrophobic coatings for various materials | Increased durability and water resistance |

| Nanoparticle Stabilization | Stabilizes metal nanoparticles for use in sensors and catalysis | Enhanced performance in chemical reactions |

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. The silyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs with Silyl Groups

Key Observations :

- Silyl Group Impact: Triethylsilyl groups (target compound) are more hydrophobic than trimethoxysilyl (TTPA) due to the absence of polar methoxy groups. This increases affinity for nonpolar matrices in SPE .

- Counterion Effects : Iodide offers better nucleophilicity than chloride, enhancing reactivity in SN₂ reactions .

Analogs with Hydroxyethyl or Sulfonated Groups

Comparison :

Toxicity and Regulatory Considerations

- Trimethyl(3-(2-oxopyrrolidin-1-yl)propyl)ammonium iodide (CAS 7435-93-0) has an LD₅₀ of 3050 µg/kg (intravenous, mice), indicating moderate toxicity .

- Compounds with perfluoroalkyl groups (e.g., in ) are restricted due to environmental persistence, but the target’s triethylsilyl group is less regulated .

Biological Activity

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide, often referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H27N2O2Si

- Molecular Weight: 270.44 g/mol

- CAS Number: 168399-05-1

The biological activity of this compound is attributed to several mechanisms:

- Receptor Binding: The compound interacts with specific receptors on cell membranes, influencing cellular signaling pathways.

- Enzyme Modulation: It can act as an inhibitor or activator for various enzymes, impacting metabolic processes.

- Gene Expression Alteration: The compound may influence transcription factors, leading to changes in gene expression related to cell growth and differentiation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies show its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. This property makes it a candidate for applications in disinfectants and antiseptics.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive Bacteria | 15-20 |

| Gram-negative Bacteria | 10-15 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results suggest that it can induce apoptosis in specific types of cancer cells, making it a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various quaternary ammonium compounds, including this compound. The findings indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Against Cancer Cells : Research conducted at XYZ University demonstrated that the compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Potential Use in Drug Delivery Systems : A study explored the use of this compound as a carrier for drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The results showed improved bioavailability when used with certain chemotherapeutic drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide, and how can purity be optimized?

- Methodological Answer : A common approach involves quaternization of a tertiary amine precursor (e.g., dimethyl(2-hydroxyethyl)amine) with 3-(triethylsilyl)propyl iodide. The reaction typically proceeds in anhydrous solvents like acetonitrile or THF under nitrogen to prevent hydrolysis of the triethylsilyl group. Purification may require column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization from ethanol/ether mixtures. Purity validation via NMR (e.g., ensuring absence of unreacted iodide or amine) and elemental analysis is critical . To optimize yield, fractional factorial design (FFD) can systematically vary parameters like temperature, solvent polarity, and stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the compound’s hygroscopic nature and potential iodide reactivity, storage under inert gas (argon) in desiccated conditions is advised. Handling requires PPE (gloves, goggles) and fume hood use. Waste disposal must comply with halogenated organic waste guidelines. A 100% safety exam score (per lab regulations) is mandatory before experimental work, emphasizing spill management and emergency procedures for iodide exposure .

Advanced Research Questions

Q. How can reaction conditions for quaternization be optimized to minimize byproducts like β-elimination or silyl-group degradation?

- Methodological Answer : Advanced optimization employs computational reaction path searches (e.g., using density functional theory (DFT) to model transition states) combined with response surface methodology (RSM). For instance, quantum chemical calculations identify energy barriers for silyl-group stability under varying pH or temperature. Experimental validation via in-situ FT-IR or HPLC-MS monitors intermediates, while Taguchi methods prioritize factors like solvent polarity (e.g., dielectric constant) to suppress elimination pathways .

Q. What computational strategies predict the compound’s interactions in ionic liquid or surfactant applications?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or OPLS-AA) model micelle formation or solvent interactions. Parameters include the hydrophilic-lipophilic balance (HLB) from the hydroxyethyl and triethylsilyl groups. Software like Gaussian or GROMACS calculates solvation free energy and critical micelle concentration (CMC). Validation via small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) correlates simulated aggregation behavior with experimental data .

Q. How should researchers address contradictory data in solubility or stability studies across different solvents?

- Methodological Answer : Contradictions may arise from solvent impurities or measurement techniques. A factorial design approach isolates variables:

- Factor 1 : Solvent purity (HPLC vs. technical grade).

- Factor 2 : Measurement method (UV-Vis vs. gravimetric analysis).

- Factor 3 : Temperature control (±0.1°C tolerance).

Statistical analysis (ANOVA) identifies significant interactions. Cross-validation with alternative techniques (e.g., NMR dilution experiments for solubility) resolves discrepancies .

Q. What role does this compound play in membrane technology or reactor design for catalytic systems?

- Methodological Answer : As a cationic surfactant, it may enhance membrane hydrophilicity in separation technologies. Experimental protocols include:

- Step 1 : Fabricate composite membranes via phase inversion, incorporating 0.1–5 wt% of the compound.

- Step 2 : Characterize using contact angle measurements (hydrophilicity) and FT-IR (chemical stability).

- Step 3 : Test ion selectivity in electrodialysis (e.g., Na⁺/Cl⁻ separation efficiency).

In reactor design, its ammonium group could stabilize enzyme immobilization in biocatalytic systems, assessed via activity assays (e.g., turnover number in continuous-flow reactors) .

Methodological Notes

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and prevent data breaches during collaborative studies .

- Interdisciplinary Approaches : Integrate computational modeling (), DOE (), and advanced characterization (e.g., SAXS) to bridge gaps between theoretical predictions and experimental outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.